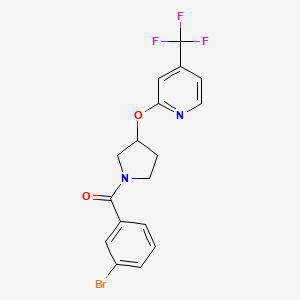

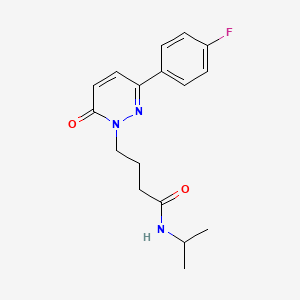

(3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing brominated phenyl methanone derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves reactions such as bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through the reaction of 4-bromophenol and benzoyl chloride . These methods suggest that the synthesis of the compound may also involve halogenation and coupling reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be complex, and their confirmation often requires sophisticated techniques such as X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . Theoretical studies, such as DFT calculations, can also provide valuable information about the molecular structure and active sites of related compounds, as demonstrated in the study of (RS)-(3-bromophenyl)(pyridine-2yl)methanol .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives can be influenced by the presence of bromine and other functional groups. Theoretical studies can help understand the active sites and predict the reactivity of such molecules . The synthesis of complex bromophenol derivatives often involves multiple steps, including the formation of new rings and the introduction of substituents, which can be guided by the desired chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are closely related to their molecular structure. For example, the crystallographic data provide insights into the density and molecular geometry . The antioxidant properties of these compounds are significant, as they can scavenge various radicals and exhibit reducing power, which is a desirable feature for potential pharmaceutical applications . Theoretical calculations can further elucidate properties such as IR spectra and frontier orbital gaps, which are important for understanding the electronic structure and potential chemical behavior .

Scientific Research Applications

Structural and Spectroscopic Characterization

- Isomorphous Structures : Structures like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone demonstrate the chlorine-methyl exchange rule and show extensive disorder, indicating challenges in automatic isomorphism detection during data mining procedures (Swamy et al., 2013).

- Spectroscopic and Structural Analysis : Compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone have been characterized spectroscopically and through single crystal X-ray diffraction studies, contributing to understanding molecular docking and Hirshfeld surface analysis (Lakshminarayana et al., 2018).

Study of Excitation and Fluorescence Properties

- Electronic Absorption and Fluorescence : The study of electronic absorption, excitation, and fluorescence properties of related compounds in various solvents provides insights into their excited-state behavior and molecular orbital stability (Al-Ansari, 2016).

Applications in Organotin(IV) Complexes

- Antimicrobial Activities : Organotin(IV) complexes derived from compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone show potential in antimicrobial activities against various bacterial and fungal strains, indicating their potential as drugs (Singh et al., 2016).

Crystallography and Molecular Structure

- Crystal Structure Analysis : Understanding the crystal and molecular structure, like in (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, aids in characterizing intermolecular interactions and hydrogen bonding patterns (Lakshminarayana et al., 2009).

Antimicrobial Activity of Derivatives

- Antimicrobial and Antifungal Properties : Synthesized derivatives like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones show significant antimicrobial activity, contributing to the development of new antimicrobial agents (Kumar et al., 2012).

Density Functional Theory (DFT) Studies

- Conformational Analyses : DFT studies on related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provide valuable insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Hydrogen Bonding Patterns in Enaminones

- Hydrogen Bonding Analysis : Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveal intricate hydrogen bonding patterns, which are crucial for understanding molecular interactions (Balderson et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications in fields such as medicinal chemistry could also be explored.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.

properties

IUPAC Name |

(3-bromophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIWZMURNOISKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)

![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)